(E)-4-chloro-N'-ethylidenebenzohydrazide
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Overview
Description
(E)-4-chloro-N’-ethylidenebenzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a chloro group at the para position of the benzene ring and an ethylidene group attached to the nitrogen atom of the hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-chloro-N’-ethylidenebenzohydrazide typically involves the condensation reaction between 4-chlorobenzohydrazide and acetaldehyde. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated for several hours until the desired product is formed. The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of (E)-4-chloro-N’-ethylidenebenzohydrazide can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to ensure consistent product quality and to reduce production time. Additionally, the use of automated systems for monitoring and controlling reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-4-chloro-N’-ethylidenebenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the hydrazide group to an amine or other reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of certain bacteria and fungi.
Medicine: Research has indicated that (E)-4-chloro-N’-ethylidenebenzohydrazide may possess anti-inflammatory and anticancer properties, making it a candidate for drug development.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-4-chloro-N’-ethylidenebenzohydrazide involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its antimicrobial, anti-inflammatory, or anticancer effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may affect DNA synthesis, protein function, and cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-chlorobenzohydrazide: Lacks the ethylidene group but shares the chloro-substituted benzene ring and hydrazide moiety.
N’-ethylidenebenzohydrazide: Similar structure but without the chloro substitution on the benzene ring.
4-chloro-N’-methylidenebenzohydrazide: Contains a methylidene group instead of an ethylidene group.
Uniqueness
(E)-4-chloro-N’-ethylidenebenzohydrazide is unique due to the presence of both the chloro and ethylidene groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H9ClN2O |
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Molecular Weight |
196.63 g/mol |
IUPAC Name |
4-chloro-N-[(E)-ethylideneamino]benzamide |
InChI |
InChI=1S/C9H9ClN2O/c1-2-11-12-9(13)7-3-5-8(10)6-4-7/h2-6H,1H3,(H,12,13)/b11-2+ |
InChI Key |
GPAFSLFRUWSWPH-BIIKFXOESA-N |
Isomeric SMILES |
C/C=N/NC(=O)C1=CC=C(C=C1)Cl |
Canonical SMILES |
CC=NNC(=O)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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